Carassin

Tachykinin Receptor Pharmacology Radioligand Binding Assay NK-1/NK-2/NK-3 Receptor Subtype Selectivity

Non-mammalian tachykinin pharmacology research is hindered by the ineffectiveness of mammalian-selective agonists. Carassin (CAS 133950-47-7), a 21-amino-acid tachykinin-related peptide from goldfish brain, solves this gap as a high-potency full agonist (EC50 1.4 nM) in amphibian intestinal smooth muscle, where mammalian NK-1/2/3 agonists show negligible activity. • Validated reference agonist for non-mammalian NK receptor functional assays • Distinct NK-2 binding profile (57% homology to neuropeptide-γ; acidic residue at position 4 critical for specificity) • Essential comparator for tachykinin peptide-receptor coevolution studies

Molecular Formula C103H175N35O27S
Molecular Weight 2367.8 g/mol
CAS No. 133950-47-7
Cat. No. B145406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarassin
CAS133950-47-7
Synonymscarassin
Molecular FormulaC103H175N35O27S
Molecular Weight2367.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CO)N
InChIInChI=1S/C103H175N35O27S/c1-13-53(7)79(98(162)132-71(45-76(109)144)93(157)133-72(49-140)95(159)130-68(42-58-25-16-15-17-26-58)94(158)134-78(52(5)6)97(161)118-47-77(145)122-67(41-51(3)4)91(155)123-61(82(110)146)34-40-166-12)135-88(152)63(28-19-21-36-105)127-92(156)69(43-59-46-115-50-119-59)131-87(151)64(29-22-37-116-102(111)112)126-85(149)62(27-18-20-35-104)125-86(150)65(30-23-38-117-103(113)114)128-100(164)81(57(11)141)137-99(163)80(54(8)14-2)136-89(153)66(32-33-74(107)142)124-83(147)55(9)120-90(154)70(44-75(108)143)129-84(148)56(10)121-96(160)73-31-24-39-138(73)101(165)60(106)48-139/h15-17,25-26,46,50-57,60-73,78-81,139-141H,13-14,18-24,27-45,47-49,104-106H2,1-12H3,(H2,107,142)(H2,108,143)(H2,109,144)(H2,110,146)(H,115,119)(H,118,161)(H,120,154)(H,121,160)(H,122,145)(H,123,155)(H,124,147)(H,125,150)(H,126,149)(H,127,156)(H,128,164)(H,129,148)(H,130,159)(H,131,151)(H,132,162)(H,133,157)(H,134,158)(H,135,152)(H,136,153)(H,137,163)(H4,111,112,116)(H4,113,114,117)
InChIKeyVXMDZQYTUMGZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carassin (CAS 133950-47-7): A 21-Amino-Acid Tachykinin-Related Peptide Isolated from Goldfish Brain


Carassin is a 21-amino-acid tachykinin-related peptide with the sequence SPANAQITRKRHKINSFVGLM-NH2, isolated from the brain of the goldfish (Carassius auratus) via reversed-phase HPLC [1]. It possesses a molecular weight of 2367.77 g/mol and the molecular formula C103H175N35O27S [2]. Carassin exhibits 57% sequence homology with the mammalian tachykinin neuropeptide-gamma, which is produced through posttranslational processing of gamma-preprotachykinin [1]. This peptide demonstrates moderate affinity for rat tachykinin binding sites and functions as a potent contractile agonist in amphibian gastrointestinal tissues [3].

Non-mammalian tachykinin receptor pharmacology in amphibian models
Goldfish brain-derived 21-amino-acid peptide with distinct receptor binding profile
Evolutionary pharmacology and structure-activity relationship studies across vertebrate taxa

Why Generic Tachykinin Peptides Cannot Substitute for Carassin in Non-Mammalian Receptor Studies


Carassin cannot be interchanged with mammalian tachykinins such as neuropeptide-gamma, substance P, or neurokinin A due to species-specific differences in receptor pharmacology. Binding studies reveal that Carassin demonstrates only moderate affinity for rat tachykinin binding sites compared to its mammalian homolog neuropeptide-gamma [1], while showing markedly higher functional potency in amphibian tissues (EC50 1.4 nM) relative to several mammalian tachykinins tested in the same system [2]. The possession of an acidic residue at position 4 in Carassin appears critical for determining its binding profile to rat NK-2 sites, representing a key structural determinant of pharmacological divergence [1]. These quantifiable pharmacological and functional divergences necessitate the use of Carassin specifically when investigating non-mammalian tachykinin receptor systems or when studying the evolutionary pharmacology of the tachykinin peptide family.

Mammalian tachykinins (e.g., neuropeptide-gamma, substance P) show distinct binding affinity at rat NK receptors and may not replicate Carassin's pharmacological profile in non-mammalian systems.
Carassin exhibits a higher functional contractile response in amphibian tissue compared to several mammalian peptides; efficacy may differ in mammalian receptor assays.
The acidic residue at position 4 critical for NK-2 binding is not conserved in mammalian homologs, altering receptor recognition and limiting direct substitution.

Quantitative Differentiation of Carassin: Receptor Binding Profiles and Functional Potency Data Versus Comparators


Carassin Exhibits Distinct Mammalian Tachykinin Receptor Binding Profile Compared to Neuropeptide-Gamma

Despite 57% sequence homology with neuropeptide-gamma, Carassin demonstrates only moderate affinity for rat tachykinin binding sites across all three receptor subtypes examined [1]. The possession of an acidic residue at position 4 in Carassin appears critical for determining its binding profile to rat NK-2 sites, distinguishing it from neuropeptide-gamma and its fragments [1].

Binding profile vs neuropeptide-γ
Head-to-head
Distinct binding affinity across NK-1, NK-2, NK-3 sites; acidic residue at position 4 critical for NK-2 recognition
Supports non-mammalian receptor pharmacology studies
Membrane binding competition assays in rat tissues
Tachykinin Receptor Pharmacology Radioligand Binding Assay NK-1/NK-2/NK-3 Receptor Subtype Selectivity

Carassin Demonstrates Sub-Nanomolar Contractile Potency in Amphibian Intestinal Smooth Muscle

Carassin acts as a full agonist in the isolated lower small intestine of the cane toad (Bufo marinus), exhibiting an EC50 value of 1.4 nM [1]. This potency is among the highest in the panel of tachykinins and analogues tested, exceeding that of several mammalian peptides including neuropeptide-gamma, neurokinin B, and neurokinin A [1].

Amphibian contractile potency
Head-to-head
EC₅₀ 1.4 nM in toad intestinal smooth muscle
Reported functional potency in amphibian model
Ranked among highest agonists in tested panel
Functional Pharmacology Smooth Muscle Contractility Non-Mammalian Receptor Pharmacology

Carassin Binding Displacement Profile Differs from Ranakinin at Mammalian NK-1 and NK-2 Receptors

In a head-to-head comparison of non-mammalian tachykinins, Carassin and ranakinin display distinct binding profiles at mammalian tachykinin receptors [1]. Ranakinin exhibits affinity for the NK-1 and NK-2 sites similar to that of substance P and neurokinin A, respectively, but shows low affinity for the NK-3 site [1]. In contrast, Carassin demonstrates only moderate affinity across all three receptor subtypes examined [1].

Binding profile vs ranakinin
Head-to-head
Lower affinity at NK-1/NK-2 compared to ranakinin; no receptor subtype preference
Distinct non-mammalian tachykinin pharmacology
Radioligand competition binding assays in rat tissue membranes
Comparative Peptide Pharmacology Receptor Binding Affinity NK-1 and NK-2 Receptor Subtypes

Carassin Outperforms Selective Mammalian Receptor Agonists in Amphibian Functional Assays

Selective mammalian NK-1, NK-2, and NK-3 receptor agonists—[Sar9,Met(O2)11]SP, [Lys5,MeLeu9,Nle10]NKA(4-10), and senktide—are weak or ineffective in toad intestinal tissue [1]. In contrast, Carassin functions as a full agonist with high potency (EC50 1.4 nM) [1]. [Sar9,Met(O2)11]-SP (pD2 5.7) is approximately 25-fold less potent as an agonist than [Sar9]SP, which is itself 25-fold weaker than substance P, and all mammalian-selective ligands tested show substantially reduced efficacy compared to Carassin [1].

Functional efficacy vs mammalian agonists
Class-level
Full agonist with EC₅₀ 1.4 nM; mammalian-selective agonists show weak or negligible activity in toad tissue
Supports species-specific receptor assay development
Toad intestinal contractility assay; reported potency ranking
Non-Mammalian Receptor Pharmacology NK-1-like Receptor Species-Specific Agonism

Optimal Research Applications for Carassin: Based on Verified Pharmacological Evidence


Investigating Non-Mammalian Tachykinin Receptor Pharmacology in Amphibian Models

Carassin serves as a high-potency full agonist (EC50 1.4 nM) in amphibian intestinal smooth muscle preparations, making it an essential tool for studying non-mammalian tachykinin receptors [1]. Researchers investigating species-specific differences in tachykinin receptor pharmacology should use Carassin as a positive control or test ligand, particularly given that selective mammalian NK-1, NK-2, and NK-3 receptor agonists demonstrate weak or negligible activity in these systems [1].

Comparative Evolutionary Pharmacology of the Tachykinin Peptide Family

With 57% sequence homology to mammalian neuropeptide-gamma and a distinct binding profile at mammalian NK-1, NK-2, and NK-3 receptors, Carassin provides a valuable comparator for evolutionary studies of peptide-receptor coevolution [2]. The presence of an acidic residue at position 4, identified as critical for NK-2 binding specificity, makes Carassin particularly useful for structure-activity relationship studies examining how specific amino acid substitutions alter receptor recognition across vertebrate taxa [2].

Radioligand Binding Studies Examining NK-2 Receptor Subtype Pharmacology

Carassin can be employed as a competing ligand in radioligand binding assays targeting NK-2 receptors in rat gastric fundus membranes [2]. Its distinct binding profile compared to neuropeptide-gamma and ranakinin provides a benchmark for understanding the structural determinants of NK-2 receptor recognition, particularly the role of acidic residues at specific positions in the peptide sequence [2].

Development of Non-Mammalian Tachykinin Receptor Assays and Screening Platforms

Given the ineffectiveness of mammalian-selective agonists in amphibian tissues, Carassin (EC50 1.4 nM) should be used as the reference agonist when establishing and validating functional assays for non-mammalian tachykinin receptors [1]. Its potent activity in toad intestinal preparations makes it suitable for developing reproducible contractility-based screening platforms for compounds targeting non-mammalian tachykinin receptor systems [1].

Application
Selection Property
Validation Focus
Amphibian tachykinin receptor pharmacology
Functional agonist activity in amphibian tissue
Contractility endpoint validation in non-mammalian models
Evolutionary pharmacology of tachykinin family
Distinct sequence and binding profile vs mammalian homologs
Structure-activity relationship across vertebrate taxa
Radioligand binding studies for NK-2 receptor subtype
Unique NK-2 binding determinant (acidic residue at position 4)
Binding assay validation in rat gastric fundus membranes
Non-mammalian receptor assay development
Consistent full agonist response in amphibian tissue
Assay reproducibility and platform validation

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